Cas no 2138104-27-3 (2-{3-azabicyclo3.1.0hexan-3-yl}quinazoline-6-carboxylic acid)
2-{3-azabicyclo3.1.0hexan-3-yl}quinazoline-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-{3-azabicyclo3.1.0hexan-3-yl}quinazoline-6-carboxylic acid
- 2138104-27-3
- EN300-1162426
- 2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid
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- Inchi: 1S/C14H13N3O2/c18-13(19)8-1-2-12-9(3-8)5-15-14(16-12)17-6-10-4-11(10)7-17/h1-3,5,10-11H,4,6-7H2,(H,18,19)
- InChI Key: NLVYTJOFXFZOOJ-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)C=NC(=N2)N1CC2CC2C1)=O
Computed Properties
- Exact Mass: 255.100776666g/mol
- Monoisotopic Mass: 255.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 379
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66.3Ų
2-{3-azabicyclo3.1.0hexan-3-yl}quinazoline-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1162426-1.0g |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1162426-50mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 50mg |
$1393.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-100mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 100mg |
$1459.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-250mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 250mg |
$1525.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-500mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 500mg |
$1591.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-1000mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 1000mg |
$1658.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-2500mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 2500mg |
$3249.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-5000mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 5000mg |
$4806.0 | 2023-10-03 | ||
| Enamine | EN300-1162426-10000mg |
2-{3-azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid |
2138104-27-3 | 10000mg |
$7128.0 | 2023-10-03 |
2-{3-azabicyclo3.1.0hexan-3-yl}quinazoline-6-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-{3-azabicyclo3.1.0hexan-3-yl}quinazoline-6-carboxylic acid
2-{3-Azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic Acid: A Comprehensive Overview
The compound 2-{3-Azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid, with the CAS number 2138104-27-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structure of this molecule is characterized by a quinazoline ring system, which is fused with a bicyclic amine group, specifically a 3-azabicyclo[3.1.0]hexane moiety, and a carboxylic acid group at the 6-position of the quinazoline ring.
The synthesis of 2-{3-Azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid involves a multi-step process that typically begins with the preparation of the bicyclic amine component. This is often achieved through ring-closing reactions or by modifying existing bicyclic structures to incorporate the necessary functional groups. The quinazoline core is then constructed using condensation reactions, such as the Skraup synthesis or other variants, which involve the reaction of aniline derivatives with carbonyl compounds under specific conditions.
Recent studies have highlighted the potential of this compound as a modulator of various cellular pathways, making it a promising candidate for drug development. For instance, research has shown that quinazoline derivatives can act as inhibitors of kinase enzymes, which are critical players in cell signaling and are often overactive in cancer cells. The presence of the bicyclic amine group in this compound adds complexity to its structure, potentially enhancing its binding affinity and selectivity for specific targets.
In terms of pharmacokinetics, 2-{3-Azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid exhibits favorable properties that make it suitable for systemic administration. Preclinical studies have demonstrated moderate solubility in aqueous solutions and good permeability across biological membranes, which are essential for effective drug delivery. Additionally, the compound has shown minimal toxicity in initial safety assessments, suggesting that it may have a favorable therapeutic index.
The carboxylic acid group at the 6-position of the quinazoline ring plays a crucial role in determining the physicochemical properties and biological activity of this compound. This functional group can participate in hydrogen bonding interactions, which are vital for stabilizing protein-ligand complexes and enhancing bioavailability. Furthermore, the carboxylic acid group can be modified to create prodrugs or conjugates that improve targeting to specific tissues or cell types.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 2-{3-Azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid. These studies have provided insights into its binding modes with various enzyme targets and have guided further optimization efforts to enhance its potency and selectivity. For example, modifications to the bicyclic amine moiety have been explored to improve its ability to penetrate cellular membranes and access intracellular targets.
In conclusion, 2-{3-Azabicyclo[3.1.0]hexan-3-yl}quinazoline-6-carboxylic acid represents a compelling example of how structural complexity can be leveraged to design molecules with potential therapeutic applications. With ongoing research focusing on its pharmacological profile and mechanism of action, this compound holds promise as a lead candidate for drug development in oncology and other therapeutic areas.
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